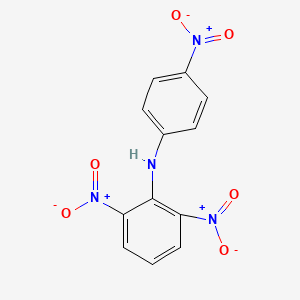

2,6-Dinitro-N-(4-nitrophenyl)aniline

Description

Context and Significance in Contemporary Chemical Science

The significance of 2,6-Dinitro-N-(4-nitrophenyl)aniline in contemporary chemical science can be inferred from the well-established importance of its parent structures: dinitroanilines and nitrodiphenylamines. The dinitroaniline class of compounds is renowned in agricultural science. Specifically, substituted 2,6-dinitroanilines are the basis for a major group of pre-emergence herbicides, such as trifluralin and pendimethalin, which function by inhibiting microtubule formation in weeds. wikipedia.org The structural similarity of this compound to these herbicides suggests that it could be a candidate for studies on phytotoxicity and antimitotic activity. researchgate.net

Furthermore, nitrated diphenylamines are critical components in materials science, particularly as stabilizers in propellants and explosives. wikipedia.orgsigmaaldrich.com They function by scavenging nitrogen oxides, which are produced during the decomposition of nitric acid esters, thereby preventing autocatalytic breakdown and extending the shelf-life of these energetic materials. wikipedia.org The presence of the nitrodiphenylamine core in this compound indicates a potential for research into its stabilizing properties. Additionally, research into various nitroaniline and nitrophenothiazine derivatives has highlighted their potential as antimicrobial, antimalarial, and antihistaminic agents, opening another avenue for the biomedical investigation of novel related structures. researchgate.netbrieflands.com The synthesis and study of compounds like this compound are therefore significant for potentially discovering new materials with applications in agriculture, materials science, and pharmacology.

Overview of Nitrodiphenylamine Chemistry and Structural Characteristics

Nitrodiphenylamines are a class of organic compounds characterized by a diphenylamine (B1679370) backbone—two phenyl rings linked by a secondary amine—with one or more nitro (-NO2) groups substituted on one or both aromatic rings. cymitquimica.com The compound this compound is a trinitro derivative of diphenylamine.

The key structural characteristics of nitrodiphenylamines include:

Aromatic Rings: The two phenyl rings provide a rigid, planar core.

Nitro Groups: The nitro group is a strong electron-withdrawing group. The number and position of these groups on the aromatic rings profoundly impact the molecule's reactivity, polarity, and potential applications. cymitquimica.com For instance, the presence of nitro groups makes the aromatic rings electron-deficient and susceptible to nucleophilic aromatic substitution reactions.

The chemistry of these compounds is dictated by the interplay between the electron-donating amino bridge and the electron-withdrawing nitro groups. This electronic push-pull system can give rise to interesting optical and electronic properties, making them candidates for use as dyes and in conductive polymers. cymitquimica.comresearchgate.net Their synthesis often involves the condensation of a substituted aniline (B41778) with a nitro-substituted halobenzene. The stability of nitrodiphenylamines under normal conditions makes them valuable compounds in synthetic organic chemistry. cymitquimica.com

| Property | Data |

| IUPAC Name | This compound |

| CAS Number | 56698-05-6 |

| Molecular Formula | C12H8N4O6 guidechem.com |

| Molecular Weight | 304.218 g/mol guidechem.com |

| Topological Polar Surface Area | 150 Ų guidechem.com |

| Rotatable Bond Count | 2 guidechem.com |

| Hydrogen Bond Acceptor Count | 7 guidechem.com |

Scope and Research Objectives for this compound Studies

Given the limited direct research on this compound, the scope for future studies is broad. The primary objectives for investigating this compound would logically follow from the known properties of its chemical relatives.

Key research objectives would include:

Synthesis and Characterization: Developing efficient and scalable synthetic routes to produce the compound in high purity. Full characterization would involve a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure, as well as X-ray crystallography to determine its solid-state conformation. nih.govnih.gov

Analytical Method Development: Establishing reliable analytical methods, such as High-Performance Liquid Chromatography (HPLC), for the detection and quantification of the compound. Such methods are crucial for purity assessment, stability studies, and potential pharmacokinetic analysis. sielc.com

Investigation of Physicochemical Properties: Systematically determining properties such as melting point, boiling point, solubility in various solvents, and thermal stability. These data are fundamental for any potential application. nih.gov

Exploration of Potential Applications:

Agrochemical Activity: Screening the compound for herbicidal or fungicidal properties, drawing parallels with other 2,6-dinitroaniline (B188716) derivatives. researchgate.netnih.gov

Materials Science: Evaluating its efficacy as a stabilizer in energetic materials, comparing its performance to existing nitrodiphenylamine stabilizers. sigmaaldrich.comtandfonline.com

Medicinal Chemistry: Investigating its biological activity, for example, as an antimicrobial or antiparasitic agent, based on findings for related dinitroanilines. researchgate.net

Polymer Science: Exploring its use as a monomer or additive in the synthesis of novel polymers, leveraging the reactivity of its functional groups. researchgate.net

The study of this compound offers a valuable opportunity to expand the chemical space of functional nitroaromatic compounds and potentially uncover a molecule with significant practical utility.

Structure

3D Structure

Properties

CAS No. |

56698-05-6 |

|---|---|

Molecular Formula |

C12H8N4O6 |

Molecular Weight |

304.21 g/mol |

IUPAC Name |

2,6-dinitro-N-(4-nitrophenyl)aniline |

InChI |

InChI=1S/C12H8N4O6/c17-14(18)9-6-4-8(5-7-9)13-12-10(15(19)20)2-1-3-11(12)16(21)22/h1-7,13H |

InChI Key |

UYOBTECBBHWNJV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])NC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for 2,6 Dinitro N 4 Nitrophenyl Aniline

Classical and Modern Approaches to N-Arylation of Anilines

The formation of a nitrogen-carbon (N-C) bond between two aromatic rings is a cornerstone of modern organic synthesis. The approaches to achieving this transformation have evolved significantly, moving from harsh classical methods to more versatile and milder metal-catalyzed techniques.

Nucleophilic Aromatic Substitution (SNAr) represents a fundamental strategy for the formation of aryl-nitrogen bonds, particularly when the aromatic ring is activated by electron-withdrawing groups. chegg.comacs.org This pathway involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of a leaving group. chegg.comnih.gov

The synthesis of 2,6-Dinitro-N-(4-nitrophenyl)aniline via an SNAr reaction is highly feasible due to the presence of three activating nitro groups. The most logical approach involves the reaction of an aniline (B41778) derivative with a halogenated nitroarene. Two primary pathways can be envisioned:

Route A: The reaction of 4-nitroaniline (B120555) with a 1-halo-2,6-dinitrobenzene.

Route B: The reaction of 2,6-dinitroaniline (B188716) with a 1-halo-4-nitrobenzene.

Route A is generally preferred because the two nitro groups in the ortho positions of the halogenated substrate provide significantly stronger activation for nucleophilic attack compared to the single para-nitro group in Route B's substrate. chegg.com The strong electron withdrawal by the two nitro groups makes the carbon atom attached to the leaving group highly electrophilic, thus facilitating the attack by the amine.

Interactive Data Table: SNAr Synthetic Routes for this compound

| Route | Nucleophile | Electrophile | Key Feature |

| A | 4-nitroaniline | 1-Halo-2,6-dinitrobenzene | High activation of electrophile by two ortho nitro groups. |

| B | 2,6-dinitroaniline | 1-Halo-4-nitrobenzene | Lower activation of electrophile; reduced nucleophilicity of the dinitroaniline. |

The efficiency of an SNAr reaction is profoundly influenced by the nature of both the leaving group and the activating substituents on the aromatic ring.

Activating Substituents: The presence of strong electron-withdrawing groups (EWGs), such as nitro groups (-NO₂), positioned ortho and/or para to the leaving group is crucial for activating the aromatic ring towards nucleophilic attack. chegg.comnih.gov These groups stabilize the negatively charged Meisenheimer intermediate through resonance, thereby lowering the activation energy of the reaction. In the case of synthesizing this compound from 1-halo-2,6-dinitrobenzene, the two nitro groups at the C2 and C6 positions provide powerful stabilization for the intermediate formed upon nucleophilic attack by 4-nitroaniline at the C1 position.

Leaving Groups: Unlike SN1 and SN2 reactions, the reactivity of leaving groups in SNAr reactions does not typically correlate with the pKa of their conjugate acid. Instead, it is often governed by the "element effect," where the reactivity order is F > Cl ≈ Br > I. nih.gov This inverted order is attributed to the rate-determining step of the reaction. The first step, the formation of the Meisenheimer complex, is generally rate-limiting. nih.gov The high electronegativity of fluorine strongly polarizes the C-F bond, making the ipso-carbon highly electrophilic and accelerating the initial nucleophilic attack.

Interactive Data Table: Influence of Leaving Groups in SNAr Reactions

| Leaving Group | Relative Reactivity | Rationale |

| F | Highest | High electronegativity strongly polarizes the C-X bond, accelerating nucleophilic attack. |

| Cl | Intermediate | Moderate electronegativity and bond strength. |

| Br | Intermediate | Similar reactivity to Chlorine. |

| I | Lowest | Weaker C-I bond polarization, leading to a slower initial attack. |

When SNAr reactions are not viable due to poor substrate activation, metal-catalyzed cross-coupling reactions provide powerful alternatives for C-N bond formation. wikipedia.orgacsgcipr.org The Buchwald-Hartwig amination and Ullmann-type couplings are the most prominent methods in this category.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has become a versatile and widely used method for forming C-N bonds between aryl halides (or triflates) and amines. wikipedia.org The catalytic cycle typically involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium amide complex, and finally, reductive elimination to yield the desired diarylamine and regenerate the Pd(0) catalyst. libretexts.org This method is known for its broad substrate scope and tolerance of various functional groups, often proceeding under milder conditions than classical methods. wikipedia.orgstackexchange.com

Ullmann Condensation: The Ullmann condensation is a copper-catalyzed reaction used to form aryl-nitrogen bonds. wikipedia.org The traditional Goldberg reaction, a variant of the Ullmann condensation, specifically couples an aniline with an aryl halide. wikipedia.org These reactions historically required harsh conditions, such as high temperatures (often over 200 °C) and polar solvents like DMF or nitrobenzene (B124822), with stoichiometric amounts of copper. wikipedia.org The mechanism is thought to involve the formation of a copper(I) amide, which then reacts with the aryl halide. Modern advancements have led to milder reaction conditions through the use of specific ligands.

The success of metal-catalyzed C-N coupling reactions is heavily dependent on the optimization of the catalyst and, particularly, the supporting ligand.

Buchwald-Hartwig Systems: The evolution of the Buchwald-Hartwig amination is a story of ligand development. Early systems were limited in scope. The development of bulky, electron-rich phosphine (B1218219) ligands, especially biarylphosphine ligands (e.g., XPhos, SPhos, BrettPhos), was a major breakthrough. mit.edu These ligands facilitate both the oxidative addition and the final reductive elimination steps of the catalytic cycle, allowing for the coupling of less reactive aryl chlorides and a wider range of amines, including hindered ones, often at lower catalyst loadings and temperatures. mit.eduorganic-chemistry.org

Ullmann-Type Systems: Traditional Ullmann reactions were hampered by their harsh conditions and limited substrate scope. The introduction of soluble copper catalysts and specific ligands has revitalized the methodology. Ligands such as 1,10-phenanthroline, L-proline, and various diamines have been shown to accelerate the reaction, allowing it to proceed at significantly lower temperatures (e.g., 90-120 °C). wikipedia.orgresearchgate.net These ligands are believed to stabilize the copper catalyst and increase its solubility and reactivity.

Interactive Data Table: Catalyst and Ligand Systems for N-Arylation

| Reaction | Metal Catalyst | Typical Ligands | Key Advantages |

| Buchwald-Hartwig | Palladium (Pd) | Biarylphosphines (XPhos, SPhos), DPPF, BINAP | Mild conditions, broad substrate scope, high functional group tolerance. wikipedia.org |

| Ullmann-Type | Copper (Cu) | L-proline, 1,10-phenanthroline, diamines | Lower cost of catalyst, effective for specific electron-deficient substrates. wikipedia.org |

Metal-Catalyzed Coupling Reactions for N-C Bond Formation

Multi-Step Synthesis Pathways Involving Nitroaniline Derivatives

The synthesis of this compound, a complex substituted diarylamine, is typically achieved through multi-step pathways that allow for precise control over the placement of functional groups. These routes often commence with simpler, commercially available nitroaniline precursors.

Nitration of Precursor Aniline and Diphenylamine (B1679370) Systems

Direct nitration of aniline is generally avoided as it can lead to oxidation and the formation of a mixture of products, including a significant amount of the meta-isomer due to the formation of the anilinium ion in the strongly acidic nitrating medium. stackexchange.combyjus.com To achieve the desired regioselectivity for ortho and para substitution, the highly activating amino group is often protected, for instance, by acetylation to form acetanilide. magritek.com The acetamido group is still an ortho-, para-director but is less activating than the amino group, allowing for more controlled nitration. magritek.com

A plausible synthetic approach could involve the nitration of a suitably substituted diphenylamine precursor. However, controlling the regioselectivity of nitration on an already substituted diphenylamine system can be challenging. An alternative, and often more controlled, strategy involves the coupling of two different aniline-based fragments.

Sequential Functionalization Strategies for Regioselectivity

To ensure the correct placement of the nitro groups, sequential functionalization is the preferred strategy. A common approach in the synthesis of substituted diarylamines is the Buchwald-Hartwig amination or Ullmann condensation. These reactions would involve coupling an aniline derivative with an aryl halide.

For the synthesis of this compound, a potential pathway could start with 4-nitroaniline. This precursor can be halogenated, for example, chlorinated or brominated, at the 2 and 6 positions. rsc.orgwikipedia.org For instance, 2,6-dichloro-4-nitroaniline (B1670479) is a known compound prepared by treating 4-nitroaniline with a mixture of hydrochloric acid and an oxidizing agent. wikipedia.org This dihalogenated intermediate can then be coupled with a second equivalent of an aniline derivative, though this is not the most direct route to the target compound.

A more direct conceptual pathway would involve the coupling of 2,6-dinitroaniline with a 4-nitrophenyl halide, or conversely, the coupling of 4-nitroaniline with a 1-halo-2,6-dinitrobenzene. The latter is often more feasible as nucleophilic aromatic substitution is facilitated by the presence of multiple electron-withdrawing nitro groups on the aryl halide.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of nitroaromatic compounds to mitigate environmental impact and improve safety.

Solvent Selection and Reaction Medium Effects

The choice of solvent is critical in the synthesis of nitroaromatics. Traditional nitration reactions often use excess sulfuric acid as both a catalyst and a solvent, leading to large volumes of acidic waste. rsc.org Research into greener alternatives focuses on minimizing the use of hazardous solvents. For halogenation steps, processes have been developed that are free of organic solvents, utilizing aqueous acidic mediums. rsc.orgresearchgate.net For coupling reactions, the use of high-boiling polar aprotic solvents like DMSO is common, but efforts are being made to find more benign alternatives or to develop solvent-free reaction conditions. researchgate.net

Table 1: Comparison of Solvents in Nitroaromatic Synthesis

| Solvent System | Advantages | Disadvantages |

|---|---|---|

| Concentrated H₂SO₄ | Effective for nitration | Highly corrosive, generates large amounts of acidic waste |

| Aqueous Acidic Medium | Reduces organic solvent use, easier product isolation | Limited substrate solubility, potential for side reactions |

| DMSO | Good solvent for coupling reactions | High boiling point, difficult to remove, potential for decomposition |

Atom Economy and Waste Minimization in Nitrocompound Synthesis

Atom economy is a key metric in green chemistry, measuring the efficiency of a chemical reaction in converting reactants to the desired product. rsc.org Addition reactions typically have 100% atom economy, while substitution and elimination reactions generate byproducts, lowering their atom economy. rsc.org

The synthesis of nitroaromatics often involves electrophilic aromatic substitution, which has an inherently lower atom economy due to the generation of byproducts. For instance, in nitration with a mixed acid (HNO₃/H₂SO₄), water is a byproduct. In coupling reactions like the Ullmann condensation, stoichiometric amounts of a copper catalyst and a base are often used, generating significant inorganic waste.

Strategies to improve atom economy and minimize waste include:

Catalytic Processes: Developing catalytic nitration and coupling methods that reduce the need for stoichiometric reagents.

Recycling: Recovering and recycling solvents and catalysts where possible. rsc.orgresearchgate.net

In-situ Generation of Reagents: Using methods that generate the reactive species in situ, such as the use of bromide-bromate salts for bromination, which can be performed in an aqueous medium. rsc.orgresearchgate.net

Purification and Isolation Techniques for High Purity this compound

Obtaining high-purity this compound is crucial for its intended applications. The purification strategy depends on the nature of the impurities generated during the synthesis.

Common techniques for the purification of dinitroaniline derivatives include:

Recrystallization: This is a standard method for purifying solid organic compounds. The choice of solvent is critical to ensure high recovery of the pure product. Ethanol is often used for recrystallizing nitroacetanilides. magritek.com For dinitroanilines, a variety of organic solvents may be suitable, and the selection would be determined experimentally.

Chromatography: Column chromatography is a powerful technique for separating complex mixtures. For non-polar to moderately polar compounds like dinitroanilines, silica (B1680970) gel is a common stationary phase, with a mixture of hexane (B92381) and ethyl acetate (B1210297) as the mobile phase. researchgate.net High-performance liquid chromatography (HPLC) can also be used for both analytical and preparative separations. sielc.com

Washing: The crude product is often washed with various solutions to remove specific impurities. For example, washing with a dilute base solution can remove acidic impurities, while washing with water can remove inorganic salts. rsc.orggoogle.com

Table 2: Overview of Purification Techniques

| Technique | Principle | Application for this compound |

|---|---|---|

| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Removal of byproducts with different solubility profiles. |

| Column Chromatography | Differential adsorption of components of a mixture onto a stationary phase. | Separation from isomers and other organic impurities. |

| Acid-Base Washing | Conversion of acidic or basic impurities into their water-soluble salts. | Removal of unreacted acidic or basic starting materials and catalysts. |

The final isolated product's purity would be confirmed using analytical techniques such as melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and elemental analysis.

Reactivity Profiles and Transformational Chemistry of 2,6 Dinitro N 4 Nitrophenyl Aniline

Nitro Group Reactivity

The three nitro groups on the 2,6-Dinitro-N-(4-nitrophenyl)aniline molecule are the primary sites of chemical transformation, particularly through reduction reactions. The electronic environment of each nitro group influences its susceptibility to reduction, allowing for selective transformations under controlled conditions.

Selective Reduction to Amino Functionalities

The reduction of nitro groups to amino functionalities is a fundamental transformation in organic synthesis. In the case of polynitro compounds like this compound, the selective reduction of one or more nitro groups while leaving others intact is a significant challenge that has been the subject of considerable research.

Catalytic hydrogenation is a widely employed method for the reduction of nitro groups. Common catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. The choice of catalyst, solvent, temperature, and hydrogen pressure can influence the selectivity of the reduction. For dinitroaniline derivatives, the nitro group positioned ortho to the amino group is often preferentially reduced. This selectivity is attributed to steric hindrance and electronic effects imparted by the adjacent amino substituent. stackexchange.com

A variety of alternative reducing agents have also been developed for the selective reduction of nitroarenes, offering milder reaction conditions and improved functional group tolerance. These include metal/acid combinations (e.g., Sn/HCl, Fe/HCl), transfer hydrogenation reagents (e.g., hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst), and metal borohydrides. researchgate.netmdpi.comorganic-chemistry.orguctm.edu For instance, sodium borohydride (B1222165) in the presence of a transition metal catalyst can effectively reduce nitroaromatics. The specific conditions for the selective reduction of this compound would require careful optimization to achieve the desired mono-, di-, or tri-amino product.

Table 1: Reagents for Selective Nitro Group Reduction

| Reagent System | Typical Conditions | Selectivity Notes |

|---|---|---|

| H₂, Pd/C | Varies (pressure, temp.) | Can be tuned for selectivity; often reduces the most accessible nitro group. |

| Hydrazine Hydrate, Raney Ni | Ethanol/Dichloroethane | Effective for partial reduction of dinitroarenes. |

| Sodium Sulfide (Zinin Reduction) | Aqueous/alcoholic ammonia | Preferentially reduces one nitro group in dinitro compounds. stackexchange.com |

The reduction of a nitro group to an amine proceeds through a series of intermediates, namely the nitroso (-NO) and hydroxylamine (B1172632) (-NHOH) species. researchgate.netmdpi.comnih.govnih.govnih.gov Under certain conditions, these intermediates can be isolated, or their presence can be inferred from the reaction mechanism and byproduct analysis.

The initial two-electron reduction of a nitro group yields a nitroso intermediate. This species is typically highly reactive and is further reduced to a hydroxylamine. The hydroxylamine intermediate is then reduced to the final amine product. The stability and reactivity of these intermediates are influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups can affect the rates of formation and subsequent reduction of these intermediates. nih.gov

In the context of catalytic hydrogenation, the accumulation of hydroxylamine intermediates can sometimes be observed, and in some cases, these intermediates can undergo side reactions, leading to the formation of azoxy and azo compounds. google.com The careful control of reaction parameters is crucial to minimize these side reactions and ensure a high yield of the desired amino product. The reactivity of the nitroso derivative is often greater than that of the hydroxylamine, and it is considered a key reactive species in covalent binding to biological macromolecules. nih.gov

Denitration Pathways and Mechanisms

Denitration, the removal of a nitro group from an aromatic ring, is a less common transformation compared to nitro group reduction. However, under specific conditions, it can occur. For N-substituted dinitroanilines, a related process is denitrosation, which involves the removal of a nitroso group from an N-nitroso derivative. google.comgoogle.com These N-nitroso compounds can sometimes be formed as byproducts during nitration reactions. The denitrosation of N-nitroso-dinitroanilines can be achieved using various reagents, including ketones and aldehydes in the presence of a strong acid. google.com

Direct denitration from the aromatic ring of a polynitroaniline is a more challenging process and typically requires harsh reaction conditions or specific reagents that can facilitate nucleophilic aromatic substitution where the nitro group acts as the leaving group. The highly electron-deficient nature of the aromatic rings in this compound, due to the presence of three nitro groups, would make them susceptible to nucleophilic attack, potentially leading to the displacement of a nitro group.

Aromatic Ring Reactivity

The reactivity of the two aromatic rings in this compound towards electrophilic substitution is significantly influenced by the attached substituents.

Electrophilic Aromatic Substitution (EAS) Potential

Electrophilic aromatic substitution is a hallmark reaction of benzene (B151609) and its derivatives. However, the presence of strongly deactivating groups on an aromatic ring can severely diminish its reactivity towards electrophiles. In this compound, both aromatic rings are highly deactivated.

The aniline (B41778) ring is substituted with two nitro groups at the ortho positions and an N-(4-nitrophenyl)amino group. The nitro groups are powerful deactivating groups, withdrawing electron density from the ring through both inductive and resonance effects. The N-(4-nitrophenyl)amino group is also deactivating due to the electron-withdrawing nature of the 4-nitrophenyl substituent. The second aromatic ring is substituted with a nitro group at the para position and the amino linkage, both of which are deactivating.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Palladium on carbon |

| Platinum on carbon |

| Raney nickel |

| Tin |

| Iron |

| Hydrazine hydrate |

| Sodium borohydride |

| Nitroso compounds |

| Hydroxylamine compounds |

| Azoxy compounds |

| Azo compounds |

| N-nitroso compounds |

Nucleophilic Aromatic Substitution (SNAr) of Activated Positions

The 2,6-dinitroaniline (B188716) ring is severely electron-deficient due to the strong electron-withdrawing effects of the two nitro groups. This electronic feature renders the aromatic ring highly susceptible to nucleophilic aromatic substitution (SNAr). In this mechanism, a nucleophile attacks the electron-poor aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, before the displacement of a leaving group.

While the nitro groups themselves can, under certain conditions, act as leaving groups, SNAr reactions are more commonly observed when a better leaving group, such as a halogen, is present on the ring. For instance, the synthesis of similar dinitroaniline derivatives often involves the reaction of a dinitrochlorobenzene with an amine. In a typical example, 2,6-dinitro-4-tert-butylchlorobenzene reacts with sec-butylamine (B1681703) in refluxing toluene (B28343) to yield 4-tert-butyl-N-sec-butyl-2,6-dinitroaniline, where the amine displaces the chloride ion. google.com The kinetics of such reactions often show a second-order dependence on the amine concentration, suggesting that one molecule of the amine acts as the nucleophile while a second acts as a base to remove a proton in the rate-determining step. rsc.orgpsu.edu

The positions activated for nucleophilic attack on the this compound ring are those ortho and para to the nitro groups. The presence of two nitro groups creates a strong electrophilic character, making the ring a prime target for attack by various nucleophiles. semanticscholar.orgrsc.org Steric hindrance from the existing substituents can influence the rate of these reactions. rsc.orgresearchgate.net

Table 1: Representative Conditions for SNAr Reactions on Activated Nitroaromatic Rings

| Substrate | Nucleophile | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| 2,6-dinitro-4-tert-butylchlorobenzene | sec-butylamine | Toluene | Reflux, 8 hours | 4-tert-butyl-N-sec-butyl-2,6-dinitroaniline | google.com |

| 2,4-dinitrochlorobenzene | Aniline | Benzene | 40 °C | N-(2,4-Dinitrophenyl)aniline | psu.edu |

| 4-chloro-3,5-dinitrobenzotrifluoride | Aniline Derivatives | - | - | N-(2,6-Dinitro-4-trifluoromethylphenyl)aniline derivatives | researchgate.net |

N-Substituted Aniline Moiety Reactivity

The secondary amine nitrogen atom serves as a key reactive site for further molecular modifications, enabling both direct derivatization and the construction of larger, more complex chemical architectures.

The nitrogen atom of the aniline moiety retains nucleophilic character and can undergo various derivatization reactions. A prominent example is N-alkylation. In related systems, such as N-(4-nitrophenyl)-2-phenylacetamide, the nitrogen atom can be successfully alkylated with benzyl (B1604629) chloride in the presence of a base like powdered potassium hydroxide. semanticscholar.org This reaction proceeds via the deprotonation of the amine nitrogen, forming a more potent nucleophile that subsequently attacks the alkylating agent. It is expected that this compound would undergo similar reactions, allowing for the introduction of various alkyl or acyl groups at the nitrogen center, thereby modifying the molecule's steric and electronic properties.

The aniline framework is a fundamental building block for the synthesis of extended conjugated systems and conducting polymers. researchgate.netjept.de The reactivity of the N-H bond and the aromatic rings allows for participation in polymerization and coupling reactions. For example, derivatives of the parent compound can be functionalized with halogens and subsequently used in metal-catalyzed cross-coupling reactions, such as the Stille coupling. mdpi.com This approach enables the linking of the dinitroaniline core to other aromatic or heteroaromatic units, like thiophene, to create donor-acceptor molecules with tailored electronic properties for applications in materials science. mdpi.com Furthermore, aniline derivatives can undergo electrochemical polymerization to form copolymers, where the aniline units are integrated into a long conjugated polymer chain, altering the material's solubility and electrochemical behavior. jept.de

Complexation Chemistry and Ligand Properties

The presence of multiple heteroatoms with lone pairs of electrons—specifically the amine nitrogen and the oxygen atoms of the nitro groups—imparts ligand properties to this compound, allowing it to form coordination complexes with various metal ions.

Research on analogous dinitroaniline and nitrophenyl hydrazone structures has demonstrated their ability to act as effective ligands for transition metal ions, including Zn(II), Fe(II), and Ni(II). nsps.org.ngijcmas.comias.ac.inresearchgate.net Coordination often occurs in a chelating fashion, where the metal ion binds to multiple sites on the ligand. For this compound, the most probable coordination sites are the oxygen atoms of one or both ortho-nitro groups and the secondary amine nitrogen. This mode of binding would result in the formation of stable five- or six-membered chelate rings. Studies on similar systems have proposed octahedral geometries for the resulting metal complexes, with the dinitroaniline derivative acting as a bidentate or tridentate ligand and other molecules like water or anions occupying the remaining coordination sites. ijcmas.comias.ac.in For instance, Schiff bases derived from 2,4-dinitroaniline (B165453) have been shown to form stable tetrahedral complexes with Co(II), Ni(II), Cu(II), and Zn(II). ijpsr.com

The coordination of a metal ion to the this compound ligand induces significant and measurable changes in its structural and electronic properties. These changes provide direct evidence of metal-ligand bond formation.

Vibrational Spectroscopy (FTIR): Upon complexation, the vibrational frequencies associated with the coordinating groups are altered. For example, a lowering in the stretching frequency of the azomethine (-C=N) group in related Schiff base ligands is indicative of its involvement in coordination. nsps.org.ng Similarly, shifts in the stretching frequencies of the N-O bonds of the nitro groups and the N-H bond of the amine linkage would be expected, reflecting the redistribution of electron density upon binding to the metal center. nsps.org.ng

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical environment of the nuclei near the coordination site is changed, leading to shifts in their NMR signals. In a Zn(II) complex of a related Schiff base, the N-H proton signal was observed to shift downfield, confirming the involvement of the azomethine nitrogen in bonding to the zinc ion. ias.ac.in

Electronic Spectroscopy (UV-Vis): The electronic absorption spectrum of the ligand is modified upon complexation. The formation of metal-ligand bonds alters the energy levels of the molecular orbitals. New absorption bands may appear in the visible region, which are often attributed to d-d electronic transitions within the metal ion or to ligand-to-metal charge transfer (LMCT) transitions. researchgate.net These changes are responsible for the characteristic colors of many transition metal complexes. The nature of the coordinating ligands significantly influences the thermodynamic and kinetic stability of the resulting complexes. mdpi.com

Table 2: Spectroscopic Evidence for Metal-Ligand Coordination in Related Systems

| Spectroscopic Technique | Observation | Interpretation | Reference |

|---|---|---|---|

| FTIR | Lowering of -C=N stretching frequency | Coordination through the azomethine nitrogen | nsps.org.ng |

| ¹H-NMR | Downfield shift of N-H proton signal | Bonding of azomethine nitrogen to Zn(II) ion | ias.ac.in |

| UV-Vis | Appearance of new absorption bands | d-d transitions and charge transfer events | researchgate.net |

Advanced Spectroscopic and Structural Elucidation of 2,6 Dinitro N 4 Nitrophenyl Aniline

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy is instrumental in identifying the functional groups and understanding the bonding characteristics within the molecule. The analysis of Fourier-Transform Infrared (FT-IR) and Raman spectra reveals characteristic vibrational modes that are sensitive to both the electronic environment and steric strains imposed by the bulky ortho-nitro groups.

The vibrational spectrum of 2,6-Dinitro-N-(4-nitrophenyl)aniline is dominated by contributions from the N-H group, the three nitro (NO₂) groups, and the vibrations of the two aromatic rings. While a complete experimental spectrum for this specific molecule is not widely reported, detailed assignments can be made by comparing with closely related substituted dinitroaniline derivatives. derpharmachemica.comajeee.co.innih.gov

Key vibrational modes and their expected frequency ranges are:

N-H Vibrations: A crucial functional group is the secondary amine bridge. The N-H stretching vibration is expected to appear as a sharp band in the region of 3300-3500 cm⁻¹. In related molecules like aniline (B41778), N-H stretching frequencies are observed around 3400-3500 cm⁻¹. materialsciencejournal.org

Nitro Group (NO₂) Vibrations: The molecule contains three nitro groups, which are powerful electron-withdrawing substituents. Their characteristic vibrations are among the strongest in the spectrum.

Asymmetric Stretching (ν_as(NO₂)): This mode typically results in a strong absorption band in the 1500–1570 cm⁻¹ range. ajeee.co.in

Symmetric Stretching (ν_s(NO₂)): A strong band corresponding to this vibration is expected between 1330 cm⁻¹ and 1370 cm⁻¹. ajeee.co.in

Aromatic Ring Vibrations:

C-H Stretching (ν(C-H)): The stretching modes of the aromatic C-H bonds are anticipated in the 3000–3100 cm⁻¹ region. ajeee.co.in

C=C Stretching (ν(C=C)): Multiple bands between 1400 cm⁻¹ and 1600 cm⁻¹ are characteristic of the carbon-carbon stretching vibrations within the phenyl rings.

C-N Stretching (ν(C-N)): The stretching vibration of the C-N bonds is generally found in the 1260-1360 cm⁻¹ region. materialsciencejournal.org

Interactive Data Table: Expected Vibrational Band Assignments

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| N-H Stretch | 3300 - 3500 | Secondary Amine (N-H) |

| Aromatic C-H Stretch | 3000 - 3100 | Phenyl Rings |

| NO₂ Asymmetric Stretch | 1500 - 1570 | Nitro Groups |

| C=C Ring Stretch | 1400 - 1600 | Phenyl Rings |

| NO₂ Symmetric Stretch | 1330 - 1370 | Nitro Groups |

| C-N Stretch | 1260 - 1360 | Aryl-Amine |

The vibrational frequencies in this compound are significantly modulated by electronic and steric factors.

Electronic Effects: The three strongly electron-withdrawing nitro groups decrease the electron density on the aromatic rings and influence the amine bridge. This withdrawal of electron density strengthens the C-N bonds attached to the rings while potentially weakening and altering the polarity of the N-H bond, thereby shifting their respective stretching frequencies. The inclusion of substituents in aniline derivatives leads to a variation of charge distribution that affects vibrational parameters. derpharmachemica.com The electron donor/acceptor capabilities of substituents play a crucial role in the structural and electronic properties of the molecules. derpharmachemica.comajeee.co.in

Steric Effects: A dominant feature of this molecule is the severe steric hindrance caused by the two nitro groups positioned ortho to the amine bridge. This has two major consequences:

Inhibition of Mesomerism: The steric clash forces the 2,6-dinitrophenyl ring to twist out of plane with the nitrogen lone pair and the second phenyl ring. This steric inhibition of resonance alters the electronic communication between the rings and the amine linker, which can be observed as shifts in the C-N and ring vibration frequencies. researchgate.net

N-H Environment: The steric crowding around the N-H group can influence its vibrational modes, potentially affecting the frequency and intensity of its stretching and bending bands due to restricted motion and altered hydrogen bonding potential. This steric hindrance is known to have a profound impact on reaction kinetics and molecular conformation. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for mapping the carbon-hydrogen framework of the molecule, confirming connectivity, and probing its dynamic behavior in solution.

The analysis of ¹H and ¹³C NMR spectra allows for the identification of each unique proton and carbon environment in the molecule.

¹H NMR Analysis: The proton NMR spectrum is expected to show distinct signals for the N-H proton and the aromatic protons.

N-H Proton: A single, often broad, signal is expected for the amine proton, likely in the downfield region (δ 9-11 ppm) due to the deshielding effects of the attached nitro-aromatic systems.

2,6-Dinitrophenyl Ring: The two protons at the 3- and 5-positions are chemically equivalent and should appear as a doublet, coupled to the proton at the 4-position. The proton at the 4-position will appear as a triplet.

4-Nitrophenyl Ring: The protons on this ring form a classic AA'BB' system. The two protons ortho to the amine group (2' and 6' positions) are expected to be distinct from the two protons meta to the amine group (3' and 5' positions), which are adjacent to the nitro group. This will result in two distinct doublet-like signals, both highly deshielded by the adjacent electron-withdrawing groups.

¹³C NMR Analysis: Due to symmetry, fewer than 12 signals are expected for the aromatic carbons.

The carbons directly attached to the nitro groups (C2, C4, C6, C4') will be significantly deshielded, appearing at very low field.

The carbons bonded to the nitrogen (C1 and C1') will also be downfield, with their exact shifts influenced by the degree of resonance and steric effects.

The remaining CH carbons will appear at higher field, with their chemical shifts determined by the electronic influence of the substituents.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) |

| N-H | 9.0 - 11.0 | Singlet (broad) | - |

| H-3, H-5 | 8.0 - 8.5 | Doublet | ~8-9 Hz |

| H-4 | 7.5 - 8.0 | Triplet | ~8-9 Hz |

| H-2', H-6' | 7.0 - 7.5 | Doublet | ~9 Hz |

| H-3', H-5' | 8.2 - 8.7 | Doublet | ~9 Hz |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted δ (ppm) | Notes |

| C-NO₂ | 140 - 155 | Carbons attached to nitro groups |

| C-N | 135 - 150 | Carbons attached to the amine bridge |

| C-H | 115 - 130 | Aromatic methine carbons |

While 1D NMR provides essential information, 2D NMR techniques are required for definitive assignment and confirmation of the complex structure.

COSY (¹H-¹H Correlation Spectroscopy): This experiment would confirm the coupling relationships between protons on the same ring. For instance, it would show a clear correlation between the H-3/H-5 protons and the H-4 proton on the dinitrophenyl ring, and between the H-2'/H-6' and H-3'/H-5' protons on the nitrophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached, allowing for the unambiguous assignment of all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful technique for this molecule. It reveals correlations between protons and carbons over two or three bonds. Crucially, it would show a correlation from the N-H proton to the carbons of both rings (C-1, C-2, C-6 and C-1', C-2', C-6'), providing unequivocal proof of the N-aryl connectivity that defines the molecule.

The significant steric hindrance caused by the two ortho-nitro groups is expected to create a substantial energy barrier to rotation around the N-C1 bond (the bond to the 2,6-dinitrophenyl ring). This restricted rotation, a phenomenon known as atropisomerism, can often be observed on the NMR timescale.

A variable-temperature (VT) NMR study could be employed to investigate this dynamic process. At high temperatures, rapid rotation would lead to time-averaged signals as described in section 4.2.1. However, as the temperature is lowered, the rotation would slow down. If the rotational barrier is high enough, the molecule could become locked in a single conformation on the NMR timescale. This would break the symmetry of the 4-nitrophenyl ring, causing the signals for H-2' and H-6' (and H-3' and H-5') to split into separate signals, as they would no longer be in chemically equivalent environments. By analyzing the signal shapes at different temperatures, it is possible to calculate the Gibbs free energy of activation (ΔG‡) for the rotational process, providing quantitative insight into the steric strain within the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful tool for investigating the electronic structure of conjugated systems like this compound. The presence of multiple nitro groups and the diphenylamine (B1679370) backbone creates a complex system of chromophores and auxochromes.

Electronic Transitions and Chromophoric Properties

The UV-Vis spectrum of this compound is characterized by contributions from its constituent aromatic rings and the electronic interactions between them. The key chromophoric components are the nitrophenyl groups. The electronic structure of nitroanilines often involves locally excited and charge-transfer configurations. ulisboa.pt The spectrum is expected to display intense absorption bands corresponding to π → π* transitions within the benzene (B151609) rings, which are significantly influenced by the electron-withdrawing nitro (-NO₂) groups and the electron-donating secondary amine (-NH-) bridge.

A significant feature in molecules of this type is the presence of an intramolecular charge transfer (ICT) band. This transition occurs from the electron-rich donor part of the molecule (the aniline nitrogen) to the electron-deficient acceptor parts (the nitro-substituted aromatic rings). ulisboa.pt This ICT interaction is a dominant factor in the electronic spectrum and is responsible for the compound's characteristic color. The inductive effects of the amino and nitro groups play a critical role in determining the position and intensity of these transitions. ulisboa.pt

| Expected Transition Type | Associated Chromophore / Interaction | Typical Wavelength Region |

| π → π | Nitro-substituted benzene rings | Shorter Wavelength (UV) |

| n → π | Non-bonding electrons on nitro and amine groups | Longer Wavelength (UV/Vis), often lower intensity |

| Intramolecular Charge Transfer (ICT) | Donor (Amine) → Acceptor (Nitrophenyl) System | Longest Wavelength (Visible), High Intensity |

This interactive table summarizes the expected electronic transitions for this compound.

Solvent Effects on Absorption Maxima and Band Shifts

The position (λ_max) and intensity of absorption bands in the UV-Vis spectrum of this compound are highly sensitive to the polarity of the solvent. This phenomenon, known as solvatochromism, provides further evidence for the nature of the electronic transitions.

For π → π* and, particularly, ICT transitions, an increase in solvent polarity typically leads to a bathochromic shift (a shift to longer wavelengths, or a "red shift"). This is because the excited state, being more polar than the ground state, is stabilized to a greater extent by polar solvent molecules. Conversely, n → π* transitions often exhibit a hypsochromic shift (a shift to shorter wavelengths, or a "blue shift") in polar solvents, as the ground state is stabilized by hydrogen bonding. In the case of paranitroaniline, a related compound, a bathochromic shift is observed in water, while a hypsochromic shift is seen in cyclohexane. sciencepublishinggroup.com These shifts can be used to infer changes in the dipole moment of the molecule upon electronic excitation. ulisboa.pt

| Solvent Type | Expected Effect on ICT Band (λ_max) | Reasoning |

| Non-polar (e.g., Hexane) | Shorter Wavelength | Minimal stabilization of the polar excited state. |

| Polar Aprotic (e.g., Acetonitrile) | Intermediate Wavelength | Stabilization of the excited state via dipole-dipole interactions. |

| Polar Protic (e.g., Ethanol) | Longer Wavelength | Strong stabilization of the more polar excited state through hydrogen bonding. |

This interactive table illustrates the expected solvent effects on the intramolecular charge transfer band of the compound.

Mass Spectrometry Techniques

Mass spectrometry is essential for confirming the molecular weight and elucidating the structure of this compound by analyzing its fragmentation pattern.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound, with the chemical formula C₁₂H₈N₄O₆, the theoretical exact mass can be calculated with high precision. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

| Property | Value |

| Molecular Formula | C₁₂H₈N₄O₆ |

| Nominal Mass | 304 u |

| Monoisotopic (Exact) Mass | 304.044386 Da |

This interactive table presents the calculated mass data for the compound.

Fragmentation Pattern Analysis for Structural Insights

In electron ionization mass spectrometry (EI-MS), the molecule is fragmented in a reproducible manner, creating a unique fingerprint. The analysis of these fragments helps to confirm the compound's structure. For this compound, the fragmentation is expected to occur at the weakest bonds.

Key fragmentation pathways would likely include:

Loss of Nitro Groups: Cleavage of the C-NO₂ bonds, resulting in peaks corresponding to the loss of one or more NO₂ moieties (mass = 46 u).

Cleavage of the C-N-C Bridge: Fragmentation at the bonds connecting the amine nitrogen to the phenyl rings, leading to the formation of nitrophenyl and dinitrophenyl fragment ions.

Loss of other small molecules: Elimination of species like NO, O, or H₂O from fragment ions.

| Plausible Fragment Ion (m/z) | Proposed Structure / Loss |

| 304 | Molecular Ion [M]⁺ |

| 258 | [M - NO₂]⁺ |

| 212 | [M - 2NO₂]⁺ |

| 167 | [C₆H₃N(NO₂)₂]⁺ |

| 166 | [M - 3NO₂]⁺ |

| 122 | [C₆H₄(NO₂)]⁺ |

This interactive table outlines a plausible fragmentation pattern for this compound.

X-ray Crystallography and Solid-State Structural Analysis

The molecule is expected to adopt a non-planar, propeller-like conformation. The steric hindrance caused by the two large nitro groups in the ortho positions of one ring forces the three phenyl rings to be twisted out of a common plane. nih.gov The central nitrogen atom, however, is likely to be in a near-planar trigonal geometry. nih.gov The nitro groups themselves are also expected to be slightly twisted relative to the plane of the benzene rings to which they are attached. nih.gov

| Structural Parameter | Expected Observation/Value | Basis of Prediction |

| Conformation | Non-planar, propeller-like | Steric hindrance from ortho-nitro groups. |

| N1-C bond geometry | Trigonal planar | Based on analogs like 2,6-dichloro-N,N-bis(4-nitrophenyl)aniline. nih.gov |

| Dihedral angles (Ring-Ring) | Significant twist (e.g., 50-90°) | To minimize steric repulsion. nih.gov |

| Nitro group orientation | Slightly twisted out of ring plane | To relieve steric strain. nih.gov |

| Intermolecular Interactions | C—H⋯O hydrogen bonds | Common packing motif in nitroaromatic compounds. nih.gov |

This interactive table summarizes the anticipated solid-state structural features of the compound based on crystallographic data of similar molecules.

Molecular Geometry and Conformation in the Crystalline State

Detailed information on the molecular geometry, including specific bond lengths, bond angles, and dihedral angles for this compound in the crystalline state, is not available in the current scientific literature.

Intermolecular Interactions and Crystal Packing Motifs

A description of the intermolecular interactions, such as hydrogen bonding and π-π stacking, as well as the crystal packing motifs for this compound, cannot be provided without experimental crystallographic data.

Computational Chemistry and Theoretical Investigations of 2,6 Dinitro N 4 Nitrophenyl Aniline

Spectroscopic Property Prediction and Validation

Computational methods can also be used to predict various spectroscopic properties of 2,6-Dinitro-N-(4-nitrophenyl)aniline. For example, vibrational frequencies can be calculated from the second derivatives of the energy with respect to the atomic positions. These calculated frequencies can then be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of spectral bands. Similarly, electronic excitation energies can be calculated using Time-Dependent DFT (TD-DFT) to predict the UV-Visible absorption spectrum. The predicted spectra can be compared with experimental data to validate the computational model and to gain a deeper understanding of the electronic transitions occurring within the molecule. While specific experimental spectroscopic data for this compound is not widely available in the literature, the theoretical predictions provide a valuable framework for future experimental studies.

Simulation of IR, Raman, and UV-Vis Spectra

Theoretical simulations of infrared (IR), Raman, and ultraviolet-visible (UV-Vis) spectra are crucial for understanding the vibrational and electronic properties of this compound. Computational methods, particularly Density Functional Theory (DFT), are widely employed for this purpose. For instance, studies on related nitroaniline compounds like 2,6-dibromo-4-nitroaniline (B165464) have successfully used DFT calculations with the B3LYP method and 6-31G* basis set to determine geometry and normal vibrations. nih.gov This approach calculates the harmonic vibrational frequencies that correspond to the peaks observed in IR and Raman spectra.

The simulation process involves first optimizing the molecular geometry to find its lowest energy conformation. Following this, vibrational frequency calculations are performed on the optimized structure. These calculations provide the frequencies of the normal modes of vibration, as well as their IR intensities and Raman activities, which are used to generate the theoretical spectra. nih.gov

For UV-Vis spectra, Time-Dependent Density Functional Theory (TD-DFT) is the standard method. jchps.com This approach calculates the electronic transition energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) and intensities in the UV-Vis spectrum. jchps.com For example, a simulated UV-Vis spectrum for 4-nitroaniline (B120555) obtained using the TD-DFT method showed a maximum absorption peak arising from a π-π* transition. jchps.com These computational techniques allow for a detailed assignment of spectral features to specific molecular motions and electronic excitations.

Comparison of Theoretical and Experimental Spectroscopic Data

A critical step in computational spectroscopy is the comparison of simulated data with experimental results. This comparison serves to validate the accuracy of the theoretical model and to provide a more definitive assignment of the experimental spectra. It is common for calculated vibrational frequencies to be systematically higher than the experimental values due to the calculations being based on a harmonic oscillator model and the neglect of electron correlation in some methods. derpharmachemica.com

To achieve closer agreement with experimental data, the calculated frequencies are often uniformly scaled. nih.govderpharmachemica.com For example, in a study on 2-bromo-4,6-dinitroaniline (B162937), the vibrational frequencies calculated at the Hartree-Fock (HF) level were scaled down by a factor of 0.8923. derpharmachemica.com The effectiveness of the computational model is judged by how well the scaled theoretical spectrum reproduces the peak positions and relative intensities of the experimental IR and Raman spectra. nih.gov When good agreement is achieved, the computational results can be used to confidently assign each experimental band to a specific vibrational mode, such as N-H stretching, C-N vibrations, or nitro group vibrations. jchps.comderpharmachemica.com

Below is an illustrative table showing a hypothetical comparison between experimental and scaled theoretical vibrational frequencies for a dinitroaniline derivative, based on methodologies reported in the literature.

| Vibrational Mode Assignment | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) (Scaled) |

| N-H Asymmetric Stretch | 3545 | 3540 |

| N-H Symmetric Stretch | 3434 | 3436 |

| C-H Stretching | 3100 | 3098 |

| Nitro Group Asymmetric Stretch | 1580 | 1583 |

| C-N Stretching | 1265 | 1270 |

This table is a representative example based on data for similar compounds like 4-nitroaniline and is intended for illustrative purposes. jchps.com

Reaction Mechanism Studies through Computational Approaches

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions involving nitrodiphenylamines. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and products, and calculate the energetics of the entire process.

Transition state theory is a cornerstone of computational reaction mechanism studies. A transition state represents the highest energy point along the reaction coordinate, and its structure and energy determine the activation energy and, consequently, the reaction rate. Computational methods are used to locate the geometry of the transition state and calculate its vibrational frequencies to confirm that it is a true saddle point on the potential energy surface.

While specific transition state analyses for this compound are not detailed in the provided search results, the methodologies are well-established. For dinitroaniline derivatives, which are known to have applications as herbicides, understanding their interaction with biological targets like tubulin often involves computational docking and energy calculations to assess binding affinity. researchgate.net These studies help in understanding the structural basis of their activity. The energetics of reaction pathways, such as the barriers to conformational changes or the activation energies for decomposition, can be precisely calculated, providing critical insights into the molecule's stability and reactivity.

Computational methods can effectively elucidate complex reaction pathways. The reduction of nitroaromatic compounds, for example, is a fundamentally important reaction that can proceed through multiple steps. researchgate.net A generally accepted mechanism for the reduction of a nitro group involves a sequence of intermediates. researchgate.net

The typical reduction pathway proceeds as follows:

Nitro (R-NO₂) → Nitroso (R-NO)

Nitroso (R-NO) → Phenylhydroxylamine (R-NHOH)

Phenylhydroxylamine (R-NHOH) → Aniline (B41778) (R-NH₂)

Computational studies can model each of these steps, calculating the relative energies of the intermediates and the activation barriers for each transformation. Alternative pathways, such as the formation of condensation products like azoxybenzene, azobenzene, and hydrazobenzene, can also be investigated. researchgate.net For a molecule like this compound, theoretical calculations can predict which of the three nitro groups is most susceptible to reduction and how the substituents influence the reaction pathway and kinetics.

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions (excluding biological binding)

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and non-covalent intermolecular interactions. An MD simulation solves Newton's equations of motion for a system of atoms, generating a trajectory that describes how the positions and velocities of the atoms evolve.

For a flexible molecule like this compound, MD simulations can explore the potential energy surface to identify stable conformers and the energy barriers for rotation around its single bonds, particularly the C-N bonds linking the phenyl rings. This provides a detailed picture of the molecule's structural dynamics in different environments, such as in solution or in the solid state.

Furthermore, MD simulations are used to study intermolecular interactions. For example, a study on a different dinitrophenyl derivative used MD to investigate the solvation shells in water, identifying how water molecules arrange around the solute and form hydrogen bonds. researchgate.net This type of analysis can reveal how intermolecular forces, such as van der Waals interactions and hydrogen bonding between molecules of this compound, influence its bulk properties like crystal packing and solubility.

Quantitative Structure-Property Relationship (QSPR) Modeling for Nitrodiphenylamine Derivatives

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to develop mathematical models that correlate the structural features of molecules with their physical, chemical, or biological properties. mdpi.com This approach is based on the principle that the structure of a molecule dictates its properties. mdpi.com

The development of a QSPR model for nitrodiphenylamine derivatives would typically involve the following steps:

Data Set Compilation : A set of nitrodiphenylamine compounds with experimentally measured values for a specific property of interest (e.g., solubility, melting point, or a reactivity constant) is gathered.

Descriptor Calculation : For each molecule in the data set, a large number of numerical descriptors are calculated. These descriptors quantify various aspects of the molecular structure, including electronic properties (e.g., polarizability, hyperpolarizability, dipole moment), topological features, and steric properties. dergipark.org.trnih.gov

Model Development : Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical equation that links a subset of the calculated descriptors to the property being studied. dergipark.org.trresearchgate.net

Validation : The predictive power of the model is rigorously tested using both internal and external validation techniques to ensure its reliability for predicting the properties of new, untested compounds. nih.gov

QSPR studies on nitrobenzene (B124822) derivatives have shown that quantum chemical descriptors, such as second-order hyperpolarizability and the conductor-like screening model (COSMO) area, can be effective in modeling properties like toxicity. dergipark.org.tr Such models can be valuable for screening virtual libraries of nitrodiphenylamine derivatives to identify candidates with desired properties, thereby guiding synthetic efforts. nih.gov

Advanced Academic Applications of 2,6 Dinitro N 4 Nitrophenyl Aniline and Its Derivatives

Precursors for Functional Organic Materials

The electronic properties and structural rigidity of 2,6-Dinitro-N-(4-nitrophenyl)aniline and its derivatives make them attractive precursors for a range of functional organic materials. The strategic placement of nitro groups influences the intramolecular charge transfer characteristics, which is a key determinant for many optical and electronic properties.

Dyes and Pigments with Tunable Chromophoric Properties

Dinitroaniline derivatives have historically been significant as intermediates in the synthesis of dyes and pigments. wikipedia.org The chromophoric properties of these compounds are largely dictated by the nitro groups, which act as powerful electron-withdrawing groups, and the amino group, which can serve as an auxochrome. nih.gov In the case of this compound, the extended conjugation across the two phenyl rings, influenced by the three nitro groups, provides a basis for creating intensely colored compounds.

The primary application of dinitroanilines in dye synthesis is as a diazo component in the formation of azo dyes. nih.govsapub.orgnih.gov The synthesis of azo dyes involves the diazotization of a primary aromatic amine, followed by coupling with an electron-rich substrate such as a phenol (B47542) or an arylamine. nih.gov Although specific examples detailing the use of this compound as a diazo component are not prevalent in readily available literature, the general principle is well-established for other dinitroanilines, such as 2,4-dinitroaniline (B165453). nih.govsapub.org The process involves the conversion of the primary amine to a diazonium salt, which then acts as an electrophile in a coupling reaction.

The color of the resulting azo dye can be tuned by modifying the structure of the coupling component. This allows for the synthesis of a wide palette of colors. The presence of multiple nitro groups in the this compound backbone would be expected to produce dyes with deep colors and potentially good lightfastness due to the stability of the highly conjugated system. nih.govmdpi.com

Table 1: Representative Azo Dyes Derived from Dinitroaniline Precursors

| Diazo Component | Coupling Component | Resulting Dye Color |

| 2,4-Dinitroaniline | 3-Amino-5-methylpyrazole | Not specified in literature |

| 4-Nitroaniline (B120555) | Salicylic acid | Not specified in literature |

| 4-Nitroaniline | Catechol | Not specified in literature |

This table is illustrative of the types of azo dyes that can be synthesized from dinitroaniline precursors and is based on general synthetic principles. Specific colorimetric data for dyes derived from this compound would require experimental synthesis and characterization.

Conjugated Polymers and Oligomers

The field of conducting polymers has seen significant growth, with polyaniline and its derivatives being a major area of focus due to their tunable conductivity and environmental stability. academiaromana-is.roacs.org The incorporation of electron-withdrawing groups, such as nitro groups, into the polymer backbone can significantly influence the electronic and optical properties of the resulting materials.

While the direct polymerization of this compound is not widely reported, the synthesis of a structurally related polyaniline derivative, N-(4-nitrophenyl)-2,6-di(thiophen-2-yl)aniline, highlights the potential of this class of compounds in the development of conjugated polymers. wikipedia.org In this example, the aniline (B41778) derivative is copolymerized with aniline to yield a material with improved solubility and photovoltaic efficiency compared to the homopolymers. researchgate.net This suggests that the dinitrophenylaniline moiety can be a valuable building block for tuning the properties of conductive polymers.

The synthesis of oligomeric anilines is also an area of active research, and methods have been developed for the synthesis of aniline tetramers and "16-mers". researchgate.net These oligomers serve as model compounds for understanding the properties of the corresponding polymers. The incorporation of the this compound unit into such oligomeric structures could provide valuable insights into the effects of strong electron-withdrawing groups on the electronic and conformational properties of conjugated aniline-based materials.

Non-Linear Optical (NLO) Materials Research

Organic molecules with large second-order nonlinear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. researchgate.net A common design strategy for NLO chromophores is the creation of "push-pull" systems, where an electron-donating group is connected to an electron-accepting group through a π-conjugated bridge. nih.gov This arrangement facilitates intramolecular charge transfer (ICT) upon excitation, which is a key factor for high NLO response.

Dinitrophenylaniline derivatives fit the "push-pull" paradigm, with the amino group acting as a donor and the nitro groups as strong acceptors. Theoretical studies on related compounds, such as N-[3-(naphthalene-1-yloxy)butyl]-2,4-dinitroaniline, have shown that these molecular systems can possess large first static hyperpolarizabilities (β), a measure of the second-order NLO response. thermofisher.com It was noted in this research that the NLO response decreased when a nitrophenyl group was replaced by a dinitrophenyl group, a counterintuitive finding that highlights the complexity of structure-property relationships in these systems. thermofisher.com

For this compound, the presence of three nitro groups and the diarylamine structure creates a complex electronic environment. The molecule can be viewed as having multiple push-pull systems. The study of its NLO properties, both experimentally through techniques like hyper-Rayleigh scattering and computationally via density functional theory (DFT), would be a valuable contribution to the field of NLO materials research. nih.govnih.gov

Table 2: Calculated NLO Properties of a Related Dinitroaniline Derivative

| Compound | Method | Basis Set | First Static Hyperpolarizability (β) |

| N-[3-(naphthalene-1-yloxy)butyl]-2,4-dinitroaniline | BPV86 | 6-31++G(d,p) | Large (exact value not specified) |

| N-[3-(naphthalene-1-yloxy)butyl]-2,4-dinitroaniline | B3LYP | 6-31++G(d,p) | Large (exact value not specified) |

| N-[3-(naphthalene-1-yloxy)butyl]-2,4-dinitroaniline | LSDA | 6-31++G(d,p) | Large (exact value not specified) |

| N-[3-(naphthalene-1-yloxy)butyl]-2,4-dinitroaniline | M-06 | 6-31++G(d,p) | Large (exact value not specified) |

This table is based on theoretical calculations for a related dinitroaniline derivative and is intended to be illustrative of the potential for NLO properties in this class of compounds. thermofisher.com

Intermediates in Complex Organic Synthesis

The reactivity of the functional groups in this compound makes it a versatile intermediate for the synthesis of more complex organic molecules, particularly heterocyclic compounds and potentially advanced reagents and catalysts.

Building Blocks for Heterocyclic Compounds

The presence of a 2-nitroaniline (B44862) moiety within the structure of this compound makes it a prime candidate for the synthesis of various nitrogen-containing heterocycles, most notably benzimidazoles and quinoxalines.

The synthesis of benzimidazoles from o-nitroanilines is a well-established transformation that typically proceeds via a reductive cyclization. pcbiochemres.comorganic-chemistry.orgresearchgate.net This one-pot reaction involves the reduction of the nitro group to an amino group in the presence of an aldehyde. The resulting in situ generated diamine then undergoes condensation with the aldehyde to form the benzimidazole (B57391) ring. Various reducing agents, such as sodium dithionite (B78146) or zinc powder, can be employed for this purpose. pcbiochemres.comorganic-chemistry.org The application of this methodology to this compound would be expected to yield a benzimidazole derivative with a dinitro-N-phenylaniline substituent at the 4-position.

Similarly, quinoxaline (B1680401) derivatives can be synthesized from o-phenylenediamines (which can be generated in situ from o-nitroanilines) by condensation with 1,2-dicarbonyl compounds. nih.govsapub.orgresearchgate.net This reaction is often catalyzed by acids or other catalysts and can be carried out under various conditions, including green and cost-effective methods. nih.govijrar.org The use of this compound as a precursor in this reaction would lead to the formation of quinoxalines bearing a dinitro-N-phenylaniline substituent.

Table 3: Potential Heterocyclic Scaffolds from this compound

| Precursor | Reagent(s) | Resulting Heterocycle |

| This compound | Aldehyde, Reducing Agent (e.g., Na2S2O4) | Substituted Benzimidazole |

| This compound (after reduction) | 1,2-Dicarbonyl Compound | Substituted Quinoxaline |

Synthesis of Advanced Reagents and Catalysts

The development of novel reagents and catalysts is a cornerstone of modern organic synthesis. While there is a lack of specific literature detailing the use of this compound in this context, its structural features suggest potential avenues for exploration.

The diarylamine framework, particularly after modification of the nitro groups, could serve as a ligand for the synthesis of metal complexes with catalytic activity. For instance, the reduction of the nitro groups to amines would generate a polydentate ligand capable of coordinating with various transition metals. Such complexes could be investigated for their catalytic activity in a range of organic transformations. The electronic properties of the ligand, influenced by the remaining nitro group on the other ring, could be tuned to modulate the catalytic performance of the metal center.

Furthermore, the chiral derivatization of the molecule could open up possibilities in asymmetric catalysis. The synthesis of chiral diarylamines and their application as organocatalysts or as ligands in metal-catalyzed asymmetric reactions is an active area of research. While this would require further synthetic modifications of the parent this compound structure, it represents a plausible long-term research direction.

Analytical Chemistry Applications

The unique chemical structure of this compound lends itself to specialized applications within analytical chemistry. Its properties are particularly relevant in the development of separation sciences and in ensuring the quality and reliability of analytical measurements.

The analysis and separation of this compound have been demonstrated using High-Performance Liquid Chromatography (HPLC), a cornerstone technique in analytical chemistry. sielc.com A specific reverse-phase (RP) HPLC method has been developed for its analysis under straightforward conditions. This method utilizes a specialized Newcrom R1 column, which is a reverse-phase column noted for its low silanol (B1196071) activity, contributing to better peak shape and reproducibility. sielc.com

The mobile phase for this separation consists of a mixture of acetonitrile (B52724) (MeCN), water, and phosphoric acid. sielc.com For applications requiring detection by mass spectrometry (MS), the phosphoric acid can be substituted with formic acid to ensure compatibility. sielc.com This adaptability highlights the flexibility of the method for various detection needs. Furthermore, the availability of columns with smaller 3 µm particles allows for the adaptation of this method to fast Ultra-Performance Liquid Chromatography (UPLC) applications. The scalability of this liquid chromatography method means it is not only suitable for analytical quantification but can also be adapted for preparative separation to isolate impurities. sielc.com

Table 1: HPLC Method Parameters for this compound Analysis sielc.com

| Parameter | Specification |

|---|---|

| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Stationary Phase/Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid |

| MS-Compatible Mobile Phase | Acetonitrile (MeCN), Water, and Formic Acid |

| Potential Applications | UPLC, Preparative Separation, Pharmacokinetics |

In analytical chemistry, the validation of a new method is critical to ensure its accuracy, precision, and reliability for its intended purpose. This process relies on the use of well-characterized reference standards and reagents. A reference standard is a highly purified compound used as a measurement base. For instance, in chromatographic methods, a standard of known concentration is used to create a calibration curve, which then allows for the quantification of the analyte in unknown samples. cdc.govthermofisher.com

The validation process typically involves assessing several key parameters:

Linearity: Establishing a proportional relationship between the concentration of the analyte and the signal produced by the analytical instrument. thermofisher.com

Accuracy: Determining the closeness of the measured value to the true value, often assessed through recovery studies by spiking a blank sample with a known amount of the standard. cdc.gov

Precision: Measuring the degree of agreement among a series of individual measurements under the same conditions.

Limit of Detection (LOD) and Limit of Quantification (LOQ): Establishing the lowest concentration of an analyte that can be reliably detected and quantified, respectively. researchgate.net

While various nitroaromatic compounds and nitroanilines are commercially available as analytical standards for use in validating methods for environmental and industrial sample analysis, specific documentation detailing the use of this compound as a certified reference standard or reagent for method validation is not prevalent in the reviewed literature. thermofisher.comcdc.gov However, its stable structure and defined chromatographic behavior suggest its potential for such applications, should a certified standard be produced. The process would involve preparing stock solutions of high-purity this compound to calibrate instruments and perform spiking experiments to determine method recovery and efficiency in various sample matrices. cdc.gov

Environmental Transformation and Degradation Pathways of 2,6 Dinitro N 4 Nitrophenyl Aniline

Abiotic Degradation Mechanisms